

Application Notes and Protocols: MgBr₂·OEt₂ in Cannizzaro Reactions

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Compound of Interest		
Compound Name:	Magnesium bromide ethyl etherate	
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This document provides detailed application notes and protocols for utilizing magnesium bromide diethyl etherate (MgBr2·OEt2) as a catalyst in Cannizzaro reactions. This methodology offers a mild, room-temperature alternative to traditional, harsher conditions for the disproportionation of aldehydes lacking α -hydrogens into their corresponding alcohols and carboxylic acids. The protocol is applicable to both intermolecular and intramolecular reactions. [1][2]

Overview and Advantages

The use of MgBr₂·OEt₂ in conjunction with a base like triethylamine (TEA) facilitates the Cannizzaro reaction under gentle conditions, avoiding the need for strong bases or high temperatures that are often required in classic procedures.[3][4] This Lewis acid-catalyzed approach is notable for its high conversion rates and minimal side product formation.[1][3] A key advantage of this protocol is its versatility; the carboxylic acid moiety can be isolated as an acid, amide, or ester depending on the workup procedure.[1][4]

Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of a chelated intermediate. The Lewis acidic MgBr₂·OEt₂ activates two aldehyde molecules. A nucleophilic attack by triethylamine (TEA) initiates a hydride transfer from one aldehyde to the other. This transfer

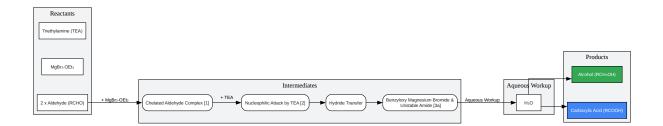


Methodological & Application

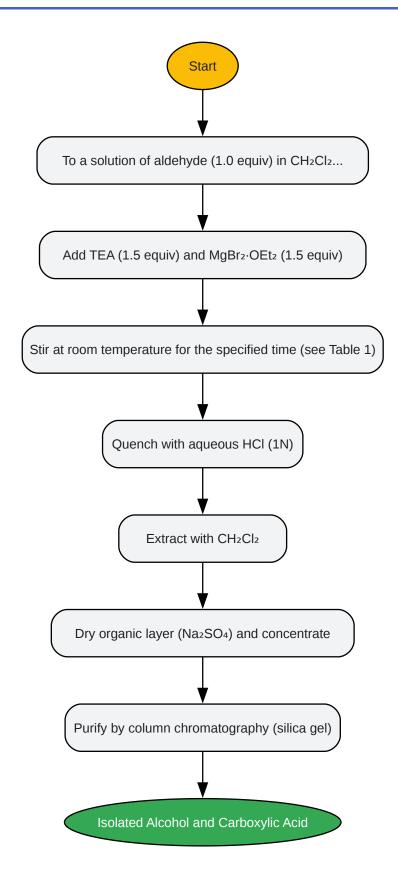
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leads to the formation of a benzyloxy magnesium bromide and an unstable amide intermediate, which upon aqueous workup, yield the final alcohol and carboxylic acid products.[1]









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